molecular formula C7H10N4O2 B10821757 (5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one

(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10821757
M. Wt: 182.18 g/mol
InChI Key: OETBHDOEBPITJA-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8933095, 18” involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the bicyclic or tricyclic core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents, such as dimethylformamide .

Industrial Production Methods

Industrial production of “US8933095, 18” follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

“US8933095, 18” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

“US8933095, 18” has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the kynurenine pathway and its role in various biochemical processes.

    Biology: Investigated for its potential to modulate immune responses and inflammation.

    Medicine: Explored as a therapeutic agent for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, due to its ability to inhibit KAT II.

    Industry: Utilized in the development of new drugs targeting the kynurenine pathway

Mechanism of Action

The mechanism of action of “US8933095, 18” involves the inhibition of kynurenine aminotransferase II (KAT II). By inhibiting this enzyme, the compound reduces the production of kynurenic acid, a metabolite involved in neurodegenerative diseases. This inhibition leads to a decrease in neuroinflammation and oxidative stress, thereby providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US8933095, 18” stands out due to its high potency and selectivity for KAT II. It also has favorable pharmacokinetic properties, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C7H10N4O2/c1-10-6-4(3-9-10)2-5(8)7(12)11(6)13/h3,5,13H,2,8H2,1H3/t5-/m0/s1

InChI Key

OETBHDOEBPITJA-YFKPBYRVSA-N

Isomeric SMILES

CN1C2=C(C[C@@H](C(=O)N2O)N)C=N1

Canonical SMILES

CN1C2=C(CC(C(=O)N2O)N)C=N1

Origin of Product

United States

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